Tributylheptylammonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

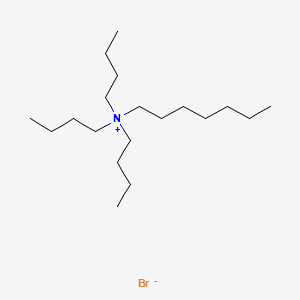

Tributylheptylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a heptyl group and three butyl groups attached to a nitrogen atom, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylheptylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tributylamine with heptyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale separation techniques such as distillation or chromatography. The purity of the final product is typically ensured through rigorous quality control measures.

Chemical Reactions Analysis

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts like TBAB and THAB are widely employed as phase-transfer catalysts. Their ability to stabilize and transport anions between immiscible phases (e.g., aqueous and organic) facilitates reactions such as:

-

Nucleophilic substitutions : TBAB enhances alkylation reactions by transferring hydroxide or halide ions into organic phases .

-

Oxidation/Reduction : TBAB mediates oxidation of alcohols to ketones and reductions of nitro groups using aqueous reagents .

For tributylheptylammonium bromide, the longer heptyl chain may alter solubility and partitioning behavior compared to TBAB, potentially affecting catalytic efficiency in biphasic systems .

Salt Metathesis Reactions

TBAB is commonly used to prepare other tetrabutylammonium salts via anion exchange. For example:

(C4H9)4N+Br−+KX→(C4H9)4N+X−+KBr

this compound could similarly act as a bromide source, though the steric bulk of the heptyl group might influence reaction kinetics .

Role in Organometallic Catalysis

TBAB serves as a co-catalyst in nickel- and palladium-mediated cross-coupling reactions. Key findings include:

-

Nickel-catalyzed methylation : TBAB enhances bromide availability, enabling C–H functionalization of aryl halides .

-

Suzuki-Miyaura coupling : TBAB improves yields by stabilizing reactive intermediates .

This compound might exhibit similar synergistic effects in metal-catalyzed processes, though its larger alkyl chain could impact coordination dynamics .

Aggregation and Reactivity

Studies on tetraalkylammonium salts reveal that alkyl chain length affects aggregation states and reactivity:

This compound (C4/C7 hybrid) may exhibit intermediate aggregation, balancing lipophilicity and solubility .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Tributylheptylammonium bromide (C19H42BrN) acts primarily as a surfactant, reducing surface tension between different phases. This property enhances the mixing and interaction of compounds in chemical reactions. The compound exhibits phase transfer catalytic activity, allowing reactions to occur between immiscible phases, which is crucial in organic synthesis and other applications.

Organic Synthesis

- Phase Transfer Catalyst : this compound is widely used as a phase transfer catalyst in organic reactions, facilitating the conversion of reactants in different phases.

- Reactions : It aids in alkylation and condensation reactions, enhancing yields and reaction rates.

Biological Applications

- Sample Preparation : The compound is utilized in preparing biological samples for electron microscopy, where it helps to disrupt cell membranes for better imaging.

- Drug Development : Its surfactant properties are leveraged in drug formulation processes, improving solubility and bioavailability of pharmaceutical compounds.

Industrial Uses

- Detergents and Emulsifiers : this compound is incorporated into formulations for detergents and emulsifiers due to its effective surfactant properties.

- Coatings and Inks : It finds application in coatings, printing inks, rubber, glass, leather, and cosmetics, enhancing product performance.

Case Study 1: Organic Synthesis Enhancement

In a study examining the efficiency of this compound as a phase transfer catalyst, researchers found that it significantly increased the yield of alkylation reactions compared to traditional methods. The use of this compound allowed for milder reaction conditions and reduced reaction times.

Case Study 2: Biological Sample Preparation

A research team utilized this compound for preparing cellular samples for electron microscopy. The results demonstrated improved clarity and resolution of cellular structures due to effective membrane disruption facilitated by the compound's surfactant properties.

Mechanism of Action

The mechanism of action of tributylheptylammonium bromide is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. In biological systems, it can disrupt cell membranes, making it useful in the preparation of samples for microscopy. The molecular targets include lipid bilayers and other hydrophobic surfaces.

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Didecyldimethylammonium bromide: Used in industrial and household cleaning products.

Uniqueness

Tributylheptylammonium bromide is unique due to its specific combination of butyl and heptyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase transfer catalyst and in other applications where surface activity is crucial.

Biological Activity

Tributylheptylammonium bromide (TBHABr) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the biological activity of TBHABr, focusing on its antibacterial properties, cytotoxic effects, and potential therapeutic applications. The findings are supported by various research studies and data tables summarizing key results.

- Chemical Formula : C19H42BrN

- Molecular Weight : 372.47 g/mol

- Structure : TBHABr consists of a heptylamine backbone with three butyl groups attached to the nitrogen atom, making it a cationic surfactant.

Antibacterial Activity

Research indicates that TBHABr exhibits significant antibacterial properties against various strains of bacteria. A study conducted on its ionic liquid formulations demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of TBHABr

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 10.5 | 0.5 mM |

| Escherichia coli | 11.0 | 0.75 mM |

| Pseudomonas aeruginosa | 9.0 | 1.0 mM |

| Klebsiella pneumoniae | 10.0 | 0.5 mM |

The study highlighted that TBHABr's antibacterial effect was most pronounced at higher concentrations, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Cytotoxic Effects

In addition to its antibacterial properties, TBHABr has been investigated for its cytotoxic effects on eukaryotic cells. A study evaluated its impact on human colon cancer cells (Caco-2) using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.

Table 2: Cytotoxicity of TBHABr on Caco-2 Cells

| Concentration (mM) | Cell Viability (%) | IC50 (mM) |

|---|---|---|

| 0.5 | 68 | Not reached |

| 1.0 | 55 | Not reached |

| 1.5 | 30 | Not reached |

The results indicated that TBHABr inhibited cell proliferation in a dose-dependent manner, with significant morphological changes observed in treated cells compared to controls . However, the IC50 was not reached at the concentrations tested, suggesting potential for further exploration in therapeutic contexts.

The biological activity of TBHABr is largely attributed to its ability to disrupt microbial cell membranes due to its cationic nature. This disruption can lead to increased permeability and eventual cell lysis, particularly in bacterial cells, which lack protective membranes found in eukaryotic cells .

Case Studies and Applications

Recent case studies have explored the application of TBHABr in various fields, including antimicrobial coatings and drug delivery systems. These studies suggest that TBHABr could be integrated into materials to enhance their antibacterial properties, potentially reducing infection rates in clinical settings.

Example Case Study: Antimicrobial Coatings

A case study examined the incorporation of TBHABr into polymeric films used for medical devices. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with TBHABr compared to untreated controls, indicating its potential as an effective antimicrobial agent in healthcare applications .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tributylheptylammonium bromide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of aerosols .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with water for 20 minutes and seek medical attention .

- Storage : Store in sealed containers at 15–25°C in dry, ventilated spaces away from incompatible substances (e.g., strong oxidizers) .

Q. Which analytical techniques are standard for characterizing this compound?

- Methodological Answer :

- FTIR and XRD : Use attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to confirm functional groups and X-ray diffraction (XRD) for crystallinity analysis .

- Spectrophotometry : Employ surfactant-specific spectrophotometric assays (e.g., Spectroquant® Prove 600) with standard solutions for quantitative analysis .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and vapor pressure under controlled heating conditions .

Q. How is this compound synthesized, and what purity validation steps are required?

- Methodological Answer :

- Synthesis : Typically prepared via quaternization of tributylamine with heptyl bromide in a polar solvent (e.g., ethanol) under reflux .

- Purity Validation : Confirm via nuclear magnetic resonance (NMR) for structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in colloidal systems?

- Methodological Answer :

- Factorial Design : Apply a 2² factorial design to test interactions between concentration (e.g., 0.1–1.0 mM) and temperature (20–40°C) on colloidal stability .

- Dynamic Light Scattering (DLS) : Measure particle size distribution and zeta potential to identify aggregation thresholds .

- Case Study : In perovskite solar cells, concentrations >0.5 mM improved charge transport but caused phase segregation; iterative optimization is critical .

Q. What strategies resolve contradictory spectroscopic data in quaternary ammonium compound analysis?

- Methodological Answer :

- Cross-Validation : Combine FTIR, XRD, and mass spectrometry to confirm molecular identity and rule out contamination .

- Controlled Replicates : Perform triplicate measurements under identical conditions to assess reproducibility.

- Environmental Controls : Monitor humidity and temperature during analysis, as hygroscopic properties may alter spectral baselines .

Q. How does this compound interact with biomolecules in nanotechnology applications?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Study binding kinetics with proteins or DNA by immobilizing the compound on gold sensor chips .

- Cytotoxicity Assays : Use MTT or Live/Dead staining in cell cultures to evaluate biocompatibility at varying concentrations (e.g., IC50 determination) .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane-disruptive behavior .

Q. Data Interpretation and Experimental Design

Q. How should researchers design experiments to study the environmental impact of this compound?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity) with LC50 calculations at 48 hours .

- Bioaccumulation Studies : Use radiolabeled compounds (e.g., ¹⁴C-labeled) to track uptake in algae or fish models .

- Degradation Analysis : Perform UV-Vis monitoring under simulated sunlight to assess photolytic breakdown pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism® .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 0.1–10 mM exposures) to identify significant effects .

- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining FTIR, TGA, and cytotoxicity data) .

Properties

CAS No. |

85169-31-9 |

|---|---|

Molecular Formula |

C19H42BrN |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

tributyl(heptyl)azanium;bromide |

InChI |

InChI=1S/C19H42N.BrH/c1-5-9-13-14-15-19-20(16-10-6-2,17-11-7-3)18-12-8-4;/h5-19H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

CMFMTXJHXCLMMS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.